![molecular formula C18H19BrN4O3 B2739723 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311671-78-9](/img/no-structure.png)
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 belongs to the class of purine derivatives and is structurally similar to adenosine, a nucleoside that plays a crucial role in cellular metabolism.
作用機序
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione exerts its therapeutic effects by targeting the adenosine receptors, specifically the A3 receptor subtype. The A3 receptor is involved in various physiological processes, including inflammation, apoptosis, and angiogenesis. 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione acts as an agonist of the A3 receptor, leading to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation research, 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is its specificity for the A3 receptor, which reduces the risk of off-target effects. 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is its low solubility, which can make it challenging to administer in vivo. Another limitation is the lack of clinical data, which makes it difficult to assess the safety and efficacy of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in humans.
将来の方向性
There are several potential future directions for 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione research. One area of interest is the development of more potent and selective A3 receptor agonists based on the structure of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione. Another area of interest is the investigation of the synergistic effects of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione with other drugs or therapies in cancer, inflammation, and neurodegenerative disorders. Additionally, further preclinical and clinical studies are needed to assess the safety and efficacy of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in humans and determine its potential as a therapeutic agent.
合成法
The synthesis of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves a multi-step process that starts with the reaction of 2,5-dimethylbenzyl chloride with 8-bromotheophylline, followed by the addition of 2-oxopropylamine and subsequent cyclization to form the final product. The yield of 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is around 25%, and the purity can be improved by recrystallization.
科学的研究の応用
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation is a common factor in many diseases, and 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
CAS番号 |
1311671-78-9 |
|---|---|
製品名 |
8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
分子式 |
C18H19BrN4O3 |
分子量 |
419.279 |
IUPAC名 |
8-bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-10-5-6-11(2)13(7-10)9-23-16(25)14-15(21(4)18(23)26)20-17(19)22(14)8-12(3)24/h5-7H,8-9H2,1-4H3 |
InChIキー |
XOADOXJKOLFUFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3CC(=O)C)Br)N(C2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



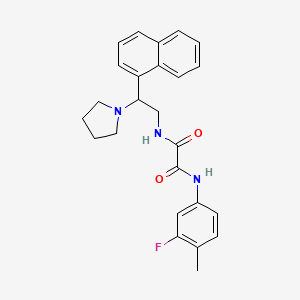
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
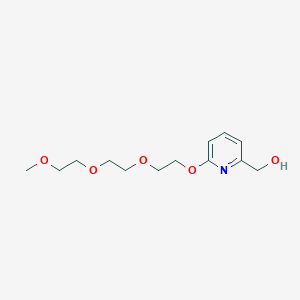
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
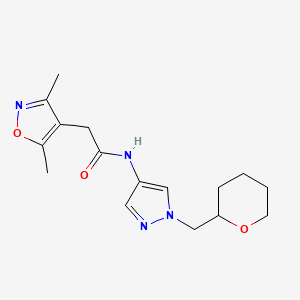
![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)
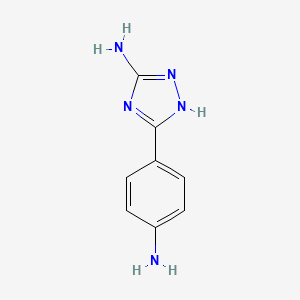

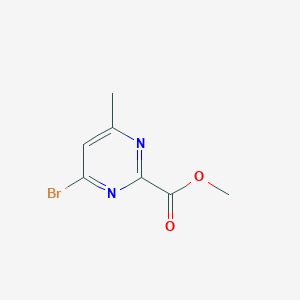
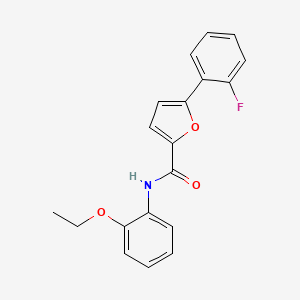


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)